molecular formula C8H5Cl2FO B1333652 1-(2,3-Dichloro-6-fluorophenyl)ethanone CAS No. 870704-16-8

1-(2,3-Dichloro-6-fluorophenyl)ethanone

Cat. No.: B1333652
CAS No.: 870704-16-8
M. Wt: 207.03 g/mol
InChI Key: VHFIYTUVCUSGMN-UHFFFAOYSA-N
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Description

1-(2,3-Dichloro-6-fluorophenyl)ethanone is a chemical compound belonging to the class of aromatic ketones. It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenyl ring, with an ethanone group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of 1-(2,3-Dichloro-6-fluorophenyl)ethanone typically involves the following steps:

    Starting Material: The synthesis begins with 2,3-dichloro-6-fluorobenzene.

    Friedel-Crafts Acylation: The key step involves the Friedel-Crafts acylation of 2,3-dichloro-6-fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Purification: The crude product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Mechanism of Action

The mechanism of action of 1-(2,3-Dichloro-6-fluorophenyl)ethanone is primarily related to its reactivity as an electrophile. The presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. This property is exploited in various synthetic transformations, where the compound acts as a key intermediate .

Comparison with Similar Compounds

1-(2,3-Dichloro-6-fluorophenyl)ethanone can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific reactivity and applications in various fields.

Properties

IUPAC Name

1-(2,3-dichloro-6-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO/c1-4(12)7-6(11)3-2-5(9)8(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFIYTUVCUSGMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381264
Record name 1-(2,3-dichloro-6-fluorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870704-16-8
Record name 1-(2,3-Dichloro-6-fluorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870704-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,3-dichloro-6-fluorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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